![molecular formula C15H19F3N4O B5507894 N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B5507894.png)
N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with functionalities similar to N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide, often involves condensation reactions or cyclization processes. For instance, trifluoroacetic acid has been utilized as an efficient catalyst for the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles, indicating the role of trifluoroacetamide groups in the synthesis of complex benzimidazole compounds (Mohammadizadeh & Taghavi, 2011).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including those related to N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide, has been extensively studied. For example, the crystal structure of certain benzimidazole compounds reveals their conformations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications (Özbey, Kuş, & Göker, 2001).
Chemical Reactions and Properties
Benzimidazole derivatives can undergo various chemical reactions, reflecting their chemical properties. For instance, the reactivity towards trifluoroacetic acid as an acylating agent suggests that N-substituted benzimidazole compounds can be synthesized using specific functional groups, highlighting their versatile chemical properties (Joshi, Misra, Jain, & Sharma, 1989).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as their solubility, melting point, and stability, are essential for their application in various domains. These properties are often influenced by the compound's molecular structure and substituents.
Chemical Properties Analysis
The chemical properties of benzimidazole compounds, including their reactivity, potential as catalysts, and interaction with other substances, are critical for their application in chemical synthesis and other areas. For example, the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido-[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates showcases the chemical versatility and reactivity of benzimidazole derivatives (Dolzhenko, Chui, & Dolzhenko, 2006).
Scientific Research Applications
Synthesis and Photophysical Characteristics
Novel fluorescent derivatives related to N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide have been synthesized, showing potential for applications in fluorescence-based technologies. These compounds exhibit excited state intra-molecular proton transfer pathway characteristics with single absorption and dual emission properties. They have been found to be thermally stable up to 200 °C, suggesting their suitability for use in various scientific and industrial applications requiring stable fluorescent materials (Padalkar et al., 2011).
Antimicrobial Activity
Research into 2-substituted benzimidazole, benzoxazole, and benzothiazole derivatives has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents. The synthesized compounds were effective against Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger strains, indicating their broad-spectrum antimicrobial potential (Padalkar et al., 2016).
Anti-inflammatory and Analgesic Activities
A study on N-Mannich bases of benzimidazole derivatives highlighted their analgesic and anti-inflammatory activities. This research suggests these compounds could be promising candidates for the development of new analgesic and anti-inflammatory drugs. Their high in vitro bovine corneal permeability also points to potential applications in ocular drug delivery systems (Jesudason et al., 2009).
Electrophysiological Activity
Compounds related to N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-2,2,2-trifluoroacetamide have been evaluated for their cardiac electrophysiological activity, identifying some as selective class III agents. This indicates potential applications in the development of new treatments for cardiac arrhythmias, further emphasizing the compound's relevance in medical research (Morgan et al., 1990).
Future Directions
properties
IUPAC Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N4O/c1-3-21(4-2)9-10-22-12-8-6-5-7-11(12)19-14(22)20-13(23)15(16,17)18/h5-8H,3-4,9-10H2,1-2H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOOVSXVKZAOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-2,2,2-trifluoroacetamide |
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